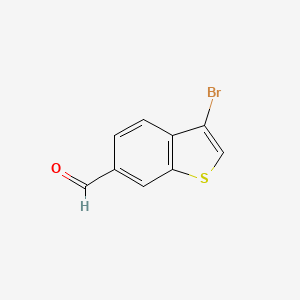

3-Bromo-1-benzothiophene-6-carbaldehyde

Description

Contextualization within Heterocyclic Chemistry and Benzothiophene (B83047) Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal and organic chemistry. univen.ac.za The benzothiophene scaffold, in particular, is classified as a "privileged structure" in drug discovery. ijpcbs.com This is due to its structural similarity to naturally occurring and synthetic bioactive compounds, enabling it to serve as a core for molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijpcbs.comfishersci.ca

The benzothiophene ring system is aromatic and relatively stable. organic-chemistry.org As a heterocycle, it possesses reactive sites that allow for various chemical modifications, making it a versatile building block for synthesizing more complex molecules. organic-chemistry.orgresearchgate.net Its electron-rich nature makes it susceptible to electrophilic substitution reactions, and it can participate in metal-catalyzed cross-coupling reactions, further expanding its synthetic utility. researchgate.netchemistrysteps.com The fusion of the benzene (B151609) and thiophene (B33073) rings creates a planar structure with unique electronic properties, making its derivatives valuable not only in pharmaceuticals but also in materials science. chemistrysteps.com

Significance of Halogenated Carbaldehyde Moieties in Organic Synthesis

The presence of both a halogen (bromine) and a carbaldehyde group on the benzothiophene skeleton endows 3-Bromo-1-benzothiophene-6-carbaldehyde with significant synthetic potential.

Halogenated Arenes: The bromine atom on an aromatic ring is an exceptionally useful functional group in organic synthesis. It serves as a "handle" for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are prime examples where a bromo-substituent can be replaced with a wide array of other functional groups, allowing for the modular construction of complex molecular architectures. researchgate.net

Aromatic Aldehydes: The carbaldehyde group (-CHO) is one of the most versatile functional groups in organic chemistry. mdpi.com It is an electrophilic site that can undergo nucleophilic addition, a key step in many synthetic transformations. This includes the formation of alcohols (via reduction), amines (via reductive amination), and new carbon-carbon bonds through reactions like the Wittig reaction or aldol (B89426) condensations. The formylation of aromatic compounds, often achieved through methods like the Vilsmeier-Haack reaction, is a critical strategy for introducing this functionality. ijpcbs.comorganic-chemistry.orgchemistrysteps.comwikipedia.org The Vilsmeier-Haack reaction uses a reagent formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to formylate electron-rich aromatic rings. chemistrysteps.comwikipedia.org

The combination of a bromo group for coupling and a carbaldehyde for further derivatization makes halogenated aromatic aldehydes valuable bifunctional building blocks in the synthesis of pharmaceuticals and functional materials.

Overview of Research Trajectories for this compound and Its Analogues

Specific documented research focusing exclusively on this compound is not prominent in the surveyed literature. However, research on its structural isomers and precursors provides a clear indication of its potential as a synthetic intermediate.

A known isomer, 3-bromo-1-benzothiophene-2-carbaldehyde , has been synthesized and is used in research, particularly in supramolecular chemistry where it acts as a ligand. biosynth.com This demonstrates that molecules of this class are accessible and of scientific interest. The synthesis of the parent 3-bromobenzothiophene is well-established, typically achieved by the direct bromination of benzothiophene using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. chemicalbook.comprepchem.com

The hypothetical synthesis of the target molecule, this compound, would most likely involve the formylation of 3-bromobenzothiophene. A plausible method would be the Vilsmeier-Haack reaction. univen.ac.zaijpcbs.com However, the success of this synthesis would depend critically on the regioselectivity of the formylation. Electrophilic substitution on the benzothiophene ring can occur at various positions, and directing the incoming formyl group specifically to the 6-position of the 3-bromo derivative would be a key synthetic challenge.

Future research trajectories for a molecule like this compound would likely leverage its bifunctional nature. It could serve as a platform for creating libraries of novel compounds. The aldehyde could be transformed into various other groups, while the bromine atom could be used for cross-coupling reactions to introduce diverse substituents, leading to new potential candidates for medicinal chemistry or materials science applications. rsc.org

Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-benzothiophene-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrOS/c10-8-5-12-9-3-6(4-11)1-2-7(8)9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAFDAJACJBSBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)SC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501271762 | |

| Record name | 3-Bromobenzo[b]thiophene-6-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10135-02-1 | |

| Record name | 3-Bromobenzo[b]thiophene-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10135-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromobenzo[b]thiophene-6-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 3 Bromo 1 Benzothiophene 6 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a key site for synthetic modifications, participating in oxidation, condensation, and nucleophilic addition reactions. These transformations are fundamental in extending the molecular framework or introducing new functional groups.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of 3-Bromo-1-benzothiophene-6-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 3-Bromo-1-benzothiophene-6-carboxylic acid. This transformation is a common step in the synthesis of various benzothiophene (B83047) derivatives. A method for this oxidation involves the use of sodium chlorite (B76162) (NaClO2) in the presence of a scavenger like sulfamic acid. univen.ac.za This approach is effective for converting aromatic aldehydes to their carboxylic acid counterparts under mild conditions. univen.ac.za The resulting carboxylic acid can then serve as a precursor for other derivatives, such as amides. researchgate.net

Table 1: Oxidation of this compound

| Reactant | Reagents | Product | Notes |

|---|

Condensation Reactions and Schiff Base Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. ekb.eg This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov The formation of the C=N double bond in a Schiff base is a reversible process. nih.gov These compounds are significant in coordination chemistry and have been explored for their biological activities. science.govresearchgate.net The reaction of this compound with various primary amines can lead to a wide array of Schiff base derivatives, each with potentially unique properties. For instance, condensation with aminothiophenol can yield a benzothiazole (B30560) derivative. researchgate.net

Table 2: Representative Schiff Base Formation

| Amine Reactant | Product | Product Class |

|---|---|---|

| Primary Amine (R-NH2) | 3-Bromo-N-(thiophen-2-ylmethylene)-1-benzothiophene-6-amine | Schiff Base (Imine) |

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction leads to the formation of a tetrahedral intermediate, which upon protonation yields an alcohol. libretexts.org The reactivity of the aldehyde towards nucleophilic addition is influenced by electronic and steric factors. masterorganicchemistry.com A wide range of nucleophiles, including organometallic reagents (like Grignard reagents or organolithium compounds) and cyanide ions, can add to the carbonyl group, leading to the formation of secondary alcohols or cyanohydrins, respectively. masterorganicchemistry.com These reactions are pivotal for creating new carbon-carbon bonds and introducing further functional complexity into the molecule. The addition of a nucleophile to the carbonyl group changes the hybridization of the carbon from sp2 to sp3. libretexts.org If the two groups attached to the carbonyl carbon are different, a new chiral center can be created. libretexts.org

Reactions Involving the Bromine Substituent

The bromine atom at the 3-position of the benzothiophene ring is a versatile handle for synthetic modifications, primarily through cross-coupling reactions and lithium-halogen exchange.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govrsc.org This reaction allows for the formation of a new carbon-carbon bond by coupling the bromo-benzothiophene with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netmdpi.com The Suzuki-Miyaura coupling is widely used due to its mild reaction conditions and tolerance of various functional groups, making it suitable for the synthesis of complex molecules. nih.govmdpi.com This method can be employed to introduce aryl, heteroaryl, alkyl, or alkenyl substituents at the 3-position of the benzothiophene core. nih.govresearchgate.net

Table 3: Example of a Suzuki-Miyaura Coupling Reaction

| Reactants | Catalyst | Base | Product |

|---|

Lithium-Halogen Exchange and Subsequent Derivatization

The bromine atom can be replaced by a lithium atom through a lithium-halogen exchange reaction, typically using an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. wikipedia.orgtcnj.edu This reaction is generally very fast, even at temperatures as low as -100°C. tcnj.edusciencemadness.org The resulting 3-lithio-1-benzothiophene-6-carbaldehyde is a potent nucleophile that can react with a variety of electrophiles. tcnj.edu For example, quenching the lithiated intermediate with an electrophile like carbon dioxide, followed by an acidic workup, would yield the corresponding carboxylic acid. rsc.org This method provides an alternative route to functionalize the 3-position of the benzothiophene ring, complementing the cross-coupling strategies.

Table 4: Lithium-Halogen Exchange and Derivatization

| Reagent | Intermediate | Electrophile | Final Product |

|---|---|---|---|

| n-Butyllithium | 3-Lithio-1-benzothiophene-6-carbaldehyde | Carbon Dioxide (CO2) | 6-Formyl-1-benzothiophene-3-carboxylic acid |

Reactivity of the Benzothiophene Heterocycle

The benzothiophene scaffold, an analogue of benzofuran (B130515) where sulfur replaces oxygen, possesses distinct electronic properties that influence its reactivity. The presence of the sulfur atom generally leads to enhanced electron delocalization within the heterocyclic ring system . The reactivity of the core is further modulated by the bromo and carbaldehyde substituents.

Electrophilic aromatic substitution (SEAr) on the benzothiophene ring system is a potential pathway for further functionalization. The inherent reactivity of the thiophene (B33073) portion of the heterocycle is typically greater than that of the fused benzene (B151609) ring. However, the positions on the thiophene ring (C2 and C3) are common sites for electrophilic attack. In the case of this compound, the C3 position is blocked by a bromine atom.

| Position | Influencing Group(s) | Predicted Reactivity Effect | Directing Influence |

|---|---|---|---|

| C2 (Thiophene Ring) | Sulfur, Bromine (at C3) | Activated by Sulfur | Favored site for electrophilic attack |

| C4 (Benzene Ring) | Aldehyde (at C6) | Deactivated | Ortho to the aldehyde (deactivated) |

| C5 (Benzene Ring) | Aldehyde (at C6) | Deactivated | Meta to the aldehyde |

| C7 (Benzene Ring) | Aldehyde (at C6) | Deactivated | Ortho to the aldehyde (deactivated) |

Nucleophilic aromatic substitution (SNAr) provides a key pathway for modifying this compound, primarily through the displacement of the bromide ion at the C3 position. While aryl halides are typically unreactive towards simple nucleophiles, the electronic environment of the benzothiophene ring can facilitate this reaction. The generally accepted mechanism for SNAr involves a two-step addition-elimination process where the nucleophile attacks the carbon bearing the leaving group to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the expulsion of the halide ion to restore aromaticity libretexts.orgnih.gov.

The presence of electron-withdrawing groups ortho or para to the leaving group can significantly activate a system towards SNAr libretexts.org. In this molecule, the aldehyde group is on the fused benzene ring and is meta to the C3-bromo position, so its activating effect through resonance is minimal. However, SNAr reactions on thiophene rings are well-documented nih.gov. Studies on related compounds, such as 3-bromo-2-nitrobenzo[b]thiophene, have shown that the bromine at the 3-position can be displaced by nucleophiles like anilines researchgate.net. This suggests that the C3-bromo substituent in this compound is a viable site for nucleophilic substitution, allowing for the introduction of various new functional groups.

The aldehyde functionality at the C6 position is a critical handle for constructing fused polycyclic systems. This group can participate in a wide array of condensation and cyclization reactions. For instance, reactions with binucleophilic reagents can lead to the formation of new heterocyclic rings fused to the benzothiophene core.

Common transformations that could be employed include:

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base, followed by intramolecular cyclization.

Wittig Reaction: Conversion of the aldehyde to an alkene, which can then undergo subsequent cyclization reactions.

Pictet-Spengler or Friedländer Annulation: Reaction with appropriate amine or enolate partners to build fused nitrogen-containing heterocyclic rings.

These strategies leverage the reactivity of the aldehyde to build molecular complexity, making this compound a valuable precursor for the synthesis of novel fused heterocycles.

Mechanistic Investigations of Key Transformations

While specific experimental studies on the reaction mechanisms of this compound are not detailed in the provided search results, insights can be drawn from studies of analogous systems and general mechanistic principles.

Detailed kinetic studies for transformations involving this compound are not prominently available in the surveyed literature. However, kinetic analysis of related reactions, such as the anilino-debromination of other brominated nitrothiophenes, has been performed to understand the influence of electronic and steric effects on reaction rates researchgate.net. Such studies typically involve monitoring the reaction progress under various conditions to determine rate laws and activation parameters, which helps in distinguishing between proposed mechanistic pathways. For SNAr reactions, kinetic data can confirm the bimolecular nature of the reaction, consistent with the addition-elimination mechanism libretexts.org.

Computational chemistry offers powerful tools for exploring reaction mechanisms, transition states, and reactivity trends. Although specific computational studies focused solely on this compound were not identified, research on similar thiophene derivatives provides a strong framework for understanding its behavior nih.gov.

For nucleophilic aromatic substitution, Density Functional Theory (DFT) calculations on related methoxy-nitrothiophenes have elucidated a stepwise pathway nih.gov. These studies show that the reaction begins with the nucleophilic addition to the thiophene ring to form a zwitterionic intermediate. This is followed by a proton transfer, which can be catalyzed by excess nucleophile, leading to the elimination of the leaving group nih.gov. It is highly probable that the nucleophilic substitution of bromine from this compound would follow a similar stepwise addition-elimination mechanism. Computational models could be used to calculate the energy barriers for such a process and predict the influence of the aldehyde and bromo substituents on the reaction pathway nih.govresearchgate.net. Furthermore, DFT calculations have been used to investigate the geometry and stability of related substituted benzo[b]thiophenes, providing insights into how molecular stability influences reaction outcomes researchgate.net.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Bromo 1 Benzothiophene 6 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as ¹H and ¹³C.

Proton (¹H) NMR Applications

In a hypothetical ¹H NMR spectrum of 3-Bromo-1-benzothiophene-6-carbaldehyde, the signals would provide key structural information. The aldehydic proton (-CHO) would appear as a singlet at a distinct downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The protons on the benzothiophene (B83047) ring system would exhibit characteristic shifts and coupling patterns. For instance, the proton at the C2 position would likely appear as a singlet. The aromatic protons on the benzene (B151609) ring (at positions 4, 5, and 7) would show signals in the aromatic region (δ 7.0-8.5 ppm), with their splitting patterns (e.g., doublets, doublet of doublets) revealing their connectivity. The precise chemical shifts would be influenced by the electronic effects of the bromo and formyl substituents.

Carbon (¹³C) NMR Applications

A ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and would appear significantly downfield, typically between δ 185-195 ppm. The carbon atom bearing the bromine (C3) would also have a characteristic chemical shift. The remaining aromatic and thiophene (B33073) ring carbons would resonate in the typical range of δ 120-150 ppm. For example, in the related compound benzo[b]thiophene-3-carbaldehyde (B160397), the carbonyl carbon appears at δ 185.5 ppm, and the ring carbons are observed between δ 122.5 and 143.4 ppm. rsc.org

Advanced 2D NMR Experiments for Structural Confirmation

To unambiguously assign all proton and carbon signals, especially for complex derivatives, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the protons on the benzene portion of the scaffold.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

While synthesis papers on novel benzothiophenes confirm the use of these techniques for structural elucidation, no such published data exists for this compound. malayajournal.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact molecular formula. For this compound (C₉H₅BrOS), HRMS would be used to confirm the presence and number of bromine, sulfur, and oxygen atoms based on the precise mass and the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). While HRMS data is available for other brominated thiophenes, it is not found for the title compound. rsc.org

Fragmentation Pattern Analysis

In electron ionization mass spectrometry (EI-MS), a molecule is fragmented into smaller, charged ions. The resulting pattern is a molecular fingerprint that can help confirm the structure. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ and an accompanying [M+2]⁺ peak of nearly equal intensity, which is characteristic of a monobrominated compound.

Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-1]⁺) or the loss of the entire formyl group ([M-29]⁺, loss of CHO). libretexts.org Another expected fragmentation would be the loss of the bromine atom ([M-79/81]⁺). Studies on the fragmentation of the core benzothiophene structure show that it is relatively stable, but cleavage can occur. nih.gov The analysis of these characteristic fragments would provide strong evidence for the compound's structure, but specific experimental data is not currently published.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The analysis of this compound derivatives reveals characteristic absorption bands corresponding to their constituent parts.

The most prominent peaks are associated with the carbonyl (C=O) stretching vibration of the aldehyde group and the carbon-bromine (C-Br) bond. For aldehydes, the C=O stretch typically appears as a strong, sharp band in the region of 1670-1730 cm⁻¹. In aromatic aldehydes, this peak is often observed around 1705 cm⁻¹. The C-H bond of the aldehyde group also gives rise to characteristic, albeit weaker, absorbances near 2750 and 2850 cm⁻¹. researchgate.net

The benzothiophene core itself presents several characteristic bands. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while C=C stretching vibrations within the fused aromatic rings appear in the 1450-1600 cm⁻¹ region. researchgate.net The C-S stretching vibration is usually weaker and found at lower wavenumbers. The presence of the bromine substituent is indicated by a C-Br stretching vibration, which typically falls in the 600-800 cm⁻¹ range. In a related compound, 2-bromo-3-aminobenzo[de]anthracene-7-one, a strong peak at 659 cm⁻¹ was assigned to the C-Br stretch, confirming the successful bromination. researchgate.net

In chalcones derived from benzo[b]thiophene-3-carbaldehyde, the IR spectra confirm the presence of all expected functional groups, providing clear evidence for the molecular structure. researchgate.net Similarly, for 6-bromo-8-iodochromone-3-carbaldehyde, IR spectroscopy was used to confirm the structure. ktu.edu

A summary of expected characteristic IR absorption frequencies for this compound derivatives is presented below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | ~2850, ~2750 | Weak to Medium |

| Aromatic C-H | Stretch | >3000 | Weak to Medium |

| Aldehyde C=O | Stretch | ~1705 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium to Strong |

| C-Br | Stretch | 600-800 | Medium to Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are powerful techniques for probing the electronic properties of conjugated molecules like benzothiophene derivatives. These compounds are often fluorescent and their photophysical properties are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). researchgate.net

The absorption spectra of benzothiophene derivatives are characterized by intense bands in the UV region, corresponding to π-π* transitions within the conjugated aromatic system. researchgate.net A comparison of benzothiophene with benzene and thiophene shows that the fused system is significantly more emissive. uky.edu The position and intensity of these bands are sensitive to the type and position of substituents on the benzothiophene core. The introduction of an aldehyde group and a bromine atom, both being electron-withdrawing, can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), leading to shifts in the absorption and emission maxima.

For instance, studies on various benzothiazole (B30560) derivatives, which are structurally related to benzothiophenes, show that the lowest energy charge-transfer absorption band is strongly influenced by the substitution pattern. researchgate.net In a study of new fluorophores based on disubstituted benzanthrone (B145504) derivatives, it was found that the compounds exhibit intense absorption and pronounced luminescent properties in various organic solvents. uky.edu Chalcones derived from benzo[b]thiophene-3-carbaldehyde exhibit a red shift and enhanced fluorescence intensity in more polar solvents. researchgate.net This solvatochromism is indicative of an intramolecular charge transfer (ICT) character in the excited state.

The photophysical properties of selected benzothiophene derivatives are summarized in the table below, illustrating the range of absorption and emission characteristics observed in this class of compounds.

| Compound Type | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

| Benzothiophene uky.edu | Hexane | ~295 | ~340 |

| Thienyl-substituted benzothiazoles researchgate.net | Ethanol (B145695) | 350-400 | N/A |

| Benzothiophene-chalcone researchgate.net | Methanol | N/A | Yellow to Blue Fluorescence |

| Disubstituted Benzanthrone uky.edu | Various | Varies | Varies |

Solid-State Structural Characterization

The arrangement of molecules in the solid state is critical for determining the bulk properties of a material, including charge transport mobility in organic semiconductors. X-ray diffraction techniques are the gold standard for determining these solid-state structures.

Single crystal X-ray diffraction (SCXRD) provides the most definitive structural information, including precise bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. For benzothiophene derivatives, SCXRD studies reveal key structural features. The benzothiophene ring system is generally found to be almost planar. nih.govjuniperpublishers.com

For example, in chalcones derived from thiophene-3-carbaldehyde, the planarity of the molecule is influenced by the substituents. A hydroxyl-substituted derivative was found to be nearly planar, while a bromo-substituted derivative deviated significantly from planarity. researchgate.net In the crystal structures of two benzothiophene derivatives, the molecules were linked into chains by hydrogen bonds. juniperpublishers.com The crystal structure of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile revealed that it crystallizes in the monoclinic space group P21/c. researchgate.net Similarly, chalcones based on benzo[b]thiophene-3-carbaldehyde also crystallized in a monoclinic system. researchgate.net

These studies highlight the importance of intermolecular forces, such as hydrogen bonding and π-π stacking, in directing the supramolecular assembly of these molecules in the solid state.

Representative Crystallographic Data for Benzothiophene Derivatives

| Compound | Crystal System | Space Group | Key Features | Reference |

| 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | Monoclinic | P21/c | Fused benzothiophene ring system is substituted with amino, methyl and carbonitrile groups. | researchgate.net |

| (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Monoclinic | P2₁/c | Molecule is essentially planar, with weak intermolecular C–H···O interactions. | researchgate.net |

| 1-(4-bromophenyl)-3-(thiophen-3-yl)prop-2-en-1-one | Monoclinic | P2₁/n | Deviates significantly from planarity; packing characterized by dimer formation through C—H⋯O interactions. | researchgate.netmarshall.edu |

| (Z)-5-[2-(benzo[b]thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)ethenyl]-1H-tetrazole | Monoclinic | P2₁/c | Molecules linked into chains by N—H⋯N hydrogen bonds between tetrazole rings. | juniperpublishers.com |

Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used to identify the crystalline phases of a bulk sample. It is particularly useful for confirming the identity and purity of a synthesized compound by comparing its experimental diffraction pattern to a reference pattern, which can be from a database or simulated from single-crystal X-ray data. nih.gov

In the context of materials science, PXRD is crucial for studying polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs can have vastly different physical properties. For benzothiophene derivatives, PXRD is used to characterize the bulk material synthesized as a powder and to study the structure of thin films. researchgate.net

A study on symmetrically and non-symmetrically alkylated cetjournal.itbenzothieno[3,2-b]benzothiophene (BTBT) derivatives used PXRD to determine the crystal structure of the bulk phase, which was then compared to the structure observed in thin films prepared by spin-coating. researchgate.net This comparison is vital to ensure that the properties measured in a device, which uses a thin film, are representative of the material's intrinsic crystal structure. The agreement between the experimental PXRD pattern of a powder sample and the pattern simulated from SCXRD data confirms the formation of a single crystalline phase in the bulk material. cetjournal.it

Other Advanced Characterization Methods in Materials Science Contexts

Beyond primary structural and spectroscopic analysis, other techniques are employed to assess the suitability of this compound derivatives for specific applications, particularly in organic electronics where thermal stability is paramount.

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It provides critical information about the thermal stability and decomposition profile of a material. For organic materials intended for use in electronic devices, which often involve heating during fabrication or operation, high thermal stability is a key requirement.

Studies on brominated flame retardants, a class of compounds structurally related to the title compound by the presence of C-Br bonds, show that their thermal decomposition often involves the release of hydrogen bromide and other volatile brominated species. nih.govnih.govcapes.gov.br The thermal degradation of tetrabromobisphenol A (TBBA), for example, yields hydrogen bromide and brominated phenols as major products.

For benzothiophene derivatives used in organic electronics, TGA is routinely used to determine the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs. High decomposition temperatures are desirable. For example, a series of novel symmetric 4-alkylphenyl derivatives of cetjournal.itbenzothieno[3,2-b]benzothiophene were investigated by TGA to assess their thermal stability for use in organic field-effect transistors (OFETs). researchgate.net

Decomposition Temperatures of Related Brominated and Benzothiophene Compounds

| Compound Class | Decomposition Temperature (Td at 5% loss) | Notes | Reference |

| Brominated Flame Retardants | Varies widely | Decomposition often starts with C-Br or C-O bond scission. | capes.gov.br |

| cetjournal.itBenzothieno[3,2-b]benzothiophene Derivatives | Often > 200 °C | High thermal stability is a key feature for organic electronics. | researchgate.net |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect and quantify physical transitions and chemical reactions. For benzothiophene derivatives, this technique is crucial for determining thermal stability, melting points, glass transitions, and phase changes, which directly impact material processing and device operational stability. mdpi.commdpi.com

Research on various benzothieno[3,2-b]benzothiophene (BTBT) and benzo[b]thieno[2,3-d]thiophene (BTT) derivatives demonstrates the utility of DSC. mdpi.comrsc.org For instance, thermogravimetric analysis (TGA) and DSC were performed on newly synthesized BTT-based compounds to evaluate their thermal characteristics. mdpi.comresearchgate.net The thermal stability of these compounds is a key factor for their application in electronic devices. researchgate.net In a study on 2,7-dibromo- ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene (2,7-diBr-BTBT) and its oxidized derivatives, DSC and TGA revealed that thermal stability increased with the number of oxygen atoms in the molecule. mdpi.com

Table 1: Thermal Properties of Selected Benzothiophene Derivatives Measured by TGA/DSC

| Compound/Derivative | Technique | Key Finding | Decomposition Temp. (T_d at 5% loss) | Reference |

| 2-(benzo[b]thiophen-5-yl)dibenzo[b,d]thiophene (Compound 2) | TGA/DSC | Excellent thermal stability | 281 °C | mdpi.com |

| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)benzo[b]thiophene (Compound 3) | TGA/DSC | Excellent thermal stability | 248 °C | mdpi.com |

| 2,7-diBr-BTBT & S-oxides | TGA/DSC | Thermal stability increases with sulfur oxidation | Not specified | mdpi.com |

| C6-PBTBT | TGA/DSC | No significant phase changes until ~150 °C | Not specified | rsc.org |

Atomic Force Microscopy (AFM) for Thin Film Morphology

Studies on derivatives such as 2,7-bis(octyloxy) ulb.ac.bebenzothieno[3,2-b]-benzothiophene (C8O–BTBT–OC8) have utilized AFM to visualize the film's surface, revealing laterally homogeneous morphology at room temperature. ulb.ac.bersc.org Upon annealing at temperatures near 150 °C, AFM imaging showed that a film dewetting process occurs. rsc.org For other BTT-based compounds, AFM analysis has shown that films with larger grains and continuous terraced layers correlate with better electrical performance in organic field-effect transistors (OFETs). mdpi.com The technique is also sensitive enough to observe the spontaneous transition from monolayer films to bilayer crystals on a substrate, providing direct visualization of nucleation and crystal growth. nih.gov

Table 2: AFM Findings on the Morphology of Benzothiophene Derivative Thin Films

| Compound/Derivative | Substrate | Key Morphological Findings | Reference |

| C8O–BTBT–OC8 | SiO₂ | Homogeneous morphology at room temperature; film dewetting occurs at ~150 °C. ulb.ac.bersc.org | rsc.org |

| C8O–BTBT–OC8 | SiO₂ | Films grown at 130 °C show a complex morphology with mounds and exposed terraces after cooling. ulb.ac.be | ulb.ac.be |

| BTT-derivative (Compound 3) | Not specified | Exhibited larger grains and continuous terraced layers, suggesting better electrical performance. | mdpi.com |

| C10-BTBT | Silicon Wafer | Films show distinct terracing with a step height of 3.4 nm, consistent with a single layer of end-on oriented molecules. escholarship.org | escholarship.org |

| OEG-BTBT | Silicon Oxide | Crystalline morphology and nucleation are highly dependent on the preparation process (spin coating vs. physical vapor deposition). elsevierpure.com | elsevierpure.com |

Ellipsometry for Thin Film Thickness and Optical Properties

Spectroscopic ellipsometry is a non-destructive optical technique used to determine film thickness and optical constants (the refractive index, n, and the extinction coefficient, k) of thin films. acs.orgjawoollam.com It measures the change in polarization of light upon reflection from a sample. nih.gov This information is vital for designing and understanding the performance of optoelectronic devices, as thickness and optical properties govern light absorption, emission, and waveguiding characteristics. jawoollam.comkaust.edu.sa

The analysis of ellipsometric data for polythiophene derivative films allows for the establishment of the dispersion of their optical constants. nih.gov By fitting the experimental data to an appropriate model, such as an exciton (B1674681) model, the optical constants of thin-film samples can be accurately deduced. kaust.edu.sa This is particularly important for absorbing films, where ellipsometry can uniquely determine both thickness and optical constants, especially when measurements are taken at multiple angles. researchgate.net The technique is highly sensitive, capable of measuring films from sub-nanometer to micron thicknesses. jawoollam.com For polythiophene films blended with other materials for photovoltaic applications, spectroscopic ellipsometry is used to investigate the spectral dispersion of optical constants over a wide wavelength range. nih.gov

Table 3: Application of Ellipsometry in Characterizing Organic Thin Films

| Material Class | Measured Properties | Significance | Reference |

| Polythiophene Derivatives | Dispersion of optical constants (n and k) | Determines band structure parameters and light interaction. | nih.gov |

| Polyfluorene Gain Media | Optical constants (n and k) using an exciton model | Characterizes waveguiding conditions in asymmetric slab structures. | kaust.edu.sa |

| Thin Polymer Films | Film thickness, refractive index, glass transition temp. (T_g) | T_g can be determined from the temperature dependence of ellipsometric angles. | acs.org |

| Thin Absorbing Films | Thickness, n(λ), and k(λ) | Provides critical parameters for optical and electronic device modeling. | researchgate.net |

Grazing Incidence Wide Angle X-ray Scattering (GIWAXS) for Film Structure

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful diffraction technique for probing the crystal structure, molecular packing, and orientation of molecules within thin films. github.io By directing an X-ray beam at a very shallow angle to the film surface, the technique becomes surface-sensitive and provides detailed structural information, such as lattice parameters and the orientation of crystalline domains relative to the substrate. escholarship.orguni-kiel.de

GIWAXS has been instrumental in revealing the structural polymorphism in benzothiophene derivative films. For C8O–BTBT–OC8 films, in-situ GIWAXS measurements identified a structural transition from a substrate-induced phase (SIP) at room temperature to a high-temperature phase (HTP) above 90 °C. rsc.orgrsc.org In the HTP, molecules adopt a tilted configuration relative to the surface normal. rsc.org For alkylated BTBT derivatives like C10-BTBT, GIWAXS data confirms that molecules tend to adopt an "end-on" orientation, where the long axis of the molecule is perpendicular to the substrate. escholarship.org This ordered packing is highly desirable for efficient charge transport in OFETs. The combination of GIWAXS and AFM provides a comprehensive picture of how temperature and processing conditions affect both the crystal structure and surface morphology of these films. ulb.ac.bersc.org

Table 4: Structural Parameters of Benzothiophene Derivative Films Determined by GIWAXS

| Compound/Derivative | Phase/Condition | Molecular Orientation | Key Lattice Parameters | Reference |

| C8O–BTBT–OC8 | Substrate-Induced Phase (SIP) | Upright molecules | a = 6.02 Å, b = 7.66 Å | rsc.org |

| C8O–BTBT–OC8 | High-Temperature Phase (HTP) | Tilted ~39° from surface normal | a = 7.05 Å, b = 7.87 Å | rsc.org |

| C10-BTBT | Spin-coated film | "End-on" orientation | Out-of-plane c-axis = 3.4 nm | escholarship.org |

| OEG-BTBT | Thin film | Varies with preparation method | Not specified | elsevierpure.com |

Table of Mentioned Compounds

| Abbreviation/Name | Full Chemical Name |

| 2,7-diBr-BTBT | 2,7-dibromo- ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene |

| 2,7-diBr-BTBTDO | 2,7-dibromo- ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene-5,10-dioxide |

| 2,7-diBr-BTBTTO | 2,7-dibromo- ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene-5,5,10,10-tetraoxide |

| This compound | This compound |

| BTT | Benzo[b]thieno[2,3-d]thiophene |

| C10-BTBT | 2,7-didecyl ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene |

| C6-PBTBT | 2,7-bis(4-hexylphenyl) ulb.ac.bebenzothieno[3,2-b]benzothiophene |

| C8-BTBT | 2,7-dioctyl ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene |

| C8O-BTBT-OC8 | 2,7-bis(octyloxy) ulb.ac.bebenzothieno[3,2-b]-benzothiophene |

| OEG-BTBT | 2,7-bis(2-(2-methoxyethoxy)ethoxy)benzo[b]benzo rsc.orgresearchgate.netthieno[2,3-d]thiophene |

| P3HT | Poly(3-hexylthiophene) |

| P3OT | Poly(3-octylthiophene) |

| PCBM | rsc.orgrsc.org-Phenyl-C61-butyric acid methyl ester |

Computational Chemistry and Theoretical Investigations of 3 Bromo 1 Benzothiophene 6 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-Bromo-1-benzothiophene-6-carbaldehyde, DFT calculations offer a detailed understanding of its fundamental properties.

Molecular Geometry Optimization

The optimization of the molecular geometry of this compound is a critical first step in computational analysis. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. nih.gov

Theoretical calculations, often performed using software like Gaussian, employ methods such as B3LYP with basis sets like 6-311++G(d,p) to achieve a precise and stable optimized structure. nih.govnih.gov The resulting optimized geometric parameters, including bond lengths and angles, are crucial for subsequent calculations and for comparing with experimental data if available. nih.gov For similar thiophene (B33073) derivatives, studies have shown that calculated bond lengths and angles generally exhibit good agreement with experimental X-ray diffraction data, although slight discrepancies can arise because theoretical calculations are often performed for a molecule in the gas phase, while experimental data is from the solid phase. scispace.comnih.gov

| Parameter | Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|

| C-C (in benzene (B151609) ring) | 1.362 - 1.408 | B3LYP/6-311++G(d,p) nih.gov |

| C-S (in thiophene ring) | 1.895 - 1.991 | DFT Calculation scienceopen.com |

| Dihedral Angle (thiophene-benzene) | 29.50 - 35.73 | B3LYP/6-311++G(d,p) nih.gov |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of this compound are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive. researchgate.net

For thiophene derivatives, the HOMO and LUMO energies have been calculated using DFT methods. nih.govscispace.com These calculations help in understanding the electron-donating and electron-accepting capabilities of the molecule. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov The MEP map identifies electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting how the molecule will interact with other chemical species. researchgate.net

| Parameter | Value (eV) | Method |

|---|---|---|

| Ionization Potential | -0.30456 | B3LYP scispace.com |

| Ionization Potential | -0.30501 | HF scispace.com |

Vibrational Frequency Analysis and Spectroscopic Correlation

Vibrational frequency analysis, calculated using DFT, predicts the infrared (IR) and Raman spectra of the molecule. nih.gov These theoretical spectra can be compared with experimental FT-IR and Raman data to confirm the molecular structure and the accuracy of the computational method. scispace.com The calculated frequencies are often scaled by a factor to better match the experimental values, accounting for anharmonicity and other method-specific limitations. scispace.com Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific atomic motions, such as stretching, bending, and torsion. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited-state properties of molecules, including absorption and emission spectra. rsc.org For thiophene-based compounds, TD-DFT can predict the energies of the lowest singlet and triplet excited states. aps.org However, it's important to note that for some thiophene systems, standard TD-DFT functionals may yield qualitatively incorrect results, such as incorrect ordering of states or inaccurate oscillator strengths. nih.gov The choice of the exchange-correlation functional is critical, with range-separated and double hybrid functionals often providing more reliable predictions for charge-transfer and valence excited states. aps.org These calculations are essential for understanding the photophysical behavior of this compound and its potential use in applications like organic electronics. nih.gov

Mechanistic Pathway Modeling through Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface for a given reaction. researchgate.netmdpi.com This modeling can identify the most likely reaction pathways and provide insights into the kinetics and thermodynamics of the process. researchgate.net For instance, in reactions like nucleophilic substitution, quantum chemical calculations can help determine which electrophilic center is most susceptible to attack. mdpi.comresearchgate.net Such studies are crucial for optimizing reaction conditions and for designing new synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies for Binding Affinity

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netresearchgate.net For benzothiophene (B83047) derivatives, QSAR models have been developed to predict their anticancer and anti-inflammatory activities. researchgate.netresearchgate.net These models often use descriptors derived from DFT calculations, such as electronic and steric parameters, to build a mathematical relationship that can predict the activity of new, untested compounds. researchgate.net

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is primarily dictated by the orientation of the aldehyde group relative to the benzothiophene core. Due to the inherent planarity of the benzothiophene ring system, the most significant conformational variable is the rotation around the C6-C(aldehyde) single bond.

Two principal planar conformers can be hypothesized, arising from the orientation of the aldehyde group's carbonyl oxygen:

Syn-conformer: The carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring.

Anti-conformer: The carbonyl oxygen is oriented away from the sulfur atom.

The relative stability of these conformers would be determined by a delicate balance of steric and electronic effects. DFT calculations on analogous aromatic aldehydes have shown that the energy barrier to rotation is typically low, suggesting that both conformers could coexist at room temperature.

The electronic structure of this compound is influenced by a network of intramolecular interactions. The bromine atom at the 3-position and the aldehyde group at the 6-position, both being electron-withdrawing, significantly modulate the electron density distribution across the benzothiophene scaffold.

Non-covalent interactions are expected to play a crucial role in stabilizing the preferred conformation. These can include:

Intramolecular Hydrogen Bonds: While conventional hydrogen bonds are absent, weak C-H···O or C-H···S interactions involving the aldehyde proton or aromatic protons could contribute to conformational stability.

Dipole-Dipole Interactions: The polar C=O and C-Br bonds introduce significant dipole moments. The alignment of these dipoles in the different conformers will impact their relative energies.

Theoretical studies on other substituted benzothiophenes have highlighted the importance of such intramolecular forces in determining their electronic properties and reactivity. researchgate.netresearchgate.net For instance, the presence of electron-withdrawing groups is known to affect the frontier molecular orbitals (HOMO and LUMO), which in turn influences the molecule's chemical behavior. nih.gov

In the absence of experimental data, we can postulate the type of information that would be generated from a computational study using a method like DFT with a basis set such as B3LYP/6-311G(d,p).

Table 1: Hypothetical Conformational Energy Analysis

| Conformer | Dihedral Angle (S-C2-C3-C(aldehyde)) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Syn | ~0° | 0.00 (Reference) | ~3.5 |

| Anti | ~180° | 0.5 - 1.5 | ~4.2 |

| Transition State | ~90° | 2.0 - 4.0 | - |

Note: This table is a hypothetical representation of expected results from a DFT calculation and is not based on published experimental data.

Table 2: Predicted Intramolecular Bond Distances and Angles of Interest

| Parameter | Expected Value Range |

| C6-C(aldehyde) bond length | 1.48 - 1.50 Å |

| C=O bond length | 1.20 - 1.22 Å |

| C3-Br bond length | 1.88 - 1.92 Å |

| C2-C3-Br bond angle | 125° - 128° |

| C5-C6-C(aldehyde) bond angle | 120° - 123° |

Note: This table is a hypothetical representation of expected results from a DFT calculation and is not based on published experimental data.

Further computational analyses, such as Natural Bond Orbital (NBO) analysis, could provide deeper insights into the specific donor-acceptor interactions that stabilize the molecule. Atoms in Molecules (AIM) theory could be employed to identify and characterize the bond critical points associated with weak intramolecular interactions. While these studies have not been performed on this compound specifically, they represent the standard theoretical approaches for elucidating the nuanced structural and electronic features of such compounds.

Research Applications and Functional Exploitation of 3 Bromo 1 Benzothiophene 6 Carbaldehyde Derivatives

Applications in Medicinal Chemistry Research

The aldehyde and bromo functionalities of 3-Bromo-1-benzothiophene-6-carbaldehyde are key to its role as a versatile synthetic intermediate. The aldehyde group readily undergoes condensation reactions with various amines and hydrazines. For instance, reaction with appropriate thiosemicarbazides leads to the formation of thiosemicarbazone derivatives, a class of compounds known for their wide-ranging biological activities. tandfonline.com Similarly, condensation with amines can yield Schiff bases, which can be further cyclized to produce other heterocyclic systems, such as thiazolidin-4-ones. researchgate.net

The bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. researchgate.net This allows for the introduction of various aryl and heteroaryl substituents, creating a C-C bond and significantly expanding the molecular diversity of the resulting compounds. researchgate.net For example, 3-bromothiophene-2-carbaldehyde has been successfully coupled with substituted phenylboronic acids to produce 3-aryl-thiophene-2-carboxaldehydes, which then serve as precursors for chalcone (B49325) synthesis. researchgate.net These subsequent derivatives, including chalcones, pyrimidines, and pyrazoles, are evaluated for a spectrum of pharmacological activities. researchgate.net

The 1-benzothiophene ring system is a foundational therapeutic scaffold, valued for its structural rigidity, lipophilicity, and ability to engage in various interactions with biological targets. ias.ac.inmdpi.com The aromatic nature of the ring system facilitates receptor binding, and its electronic properties can be fine-tuned through substitution. mdpi.com The development of novel therapeutic agents often relies on using such "privileged scaffolds" as a starting point for creating libraries of compounds with diverse functionalities. rsc.org

Derivatives originating from this compound exemplify this approach. The core benzothiophene (B83047) structure is maintained while the peripheral functional groups are modified to explore interactions with different biological targets. This strategy has led to the identification of benzothiophene-based compounds as inhibitors of enzymes like cyclooxygenase (COX) and as modulators of receptors involved in pain and inflammation. nih.gov The ability to systematically alter substituents at the 3- and 6-positions allows for the optimization of activity and the establishment of structure-activity relationships (SAR), guiding the design of more potent and selective therapeutic candidates. nih.gov

The structural diversity achievable from this compound has prompted broad investigation into the biological effects of its derivatives, revealing significant potential in antimicrobial, anticancer, and anti-inflammatory applications. ijpsjournal.comias.ac.in

Derivatives of benzothiophene have demonstrated notable activity against a range of microbial pathogens. nih.govias.ac.in The placement of substituents on the benzothiophene ring is crucial for antimicrobial efficacy. nih.gov Studies on thiosemicarbazones derived from 3-bromobenzo[b]thiophene-2-carboxaldehyde showed that these compounds generally exhibit greater efficacy against Gram-positive bacteria (like S. aureus and E. faecalis) than Gram-negative bacteria. tandfonline.com Their antifungal activity against C. albicans was observed to be comparatively lower than their antibacterial effects. tandfonline.com

In another study, cyclohexanol-substituted 3-bromobenzo[b]thiophenes demonstrated a low minimum inhibitory concentration (MIC) of 16 µg/mL against Gram-positive bacteria and the yeast C. albicans. nih.govmdpi.com This highlights the importance of the specific substituent in determining the potency and spectrum of antimicrobial action. nih.gov The introduction of different halogen atoms (chlorine, bromine, iodine) at the 3-position has also been systematically studied to understand their effect on antimicrobial activity. mdpi.com

| Derivative Class | Microorganism | Key Finding | Citation |

|---|---|---|---|

| Thiosemicarbazones | Gram-positive bacteria (E. faecalis, S. aureus) | Demonstrated higher efficacy compared to Gram-negative bacteria. | tandfonline.com |

| Thiosemicarbazones | C. albicans (Yeast) | Antifungal activity was lower compared to antibacterial activity. | tandfonline.com |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophenes | Gram-positive bacteria and C. albicans | Showed a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL. | nih.govmdpi.com |

| 3-Iodo-2-(thiophen-2-yl) benzo[b]thiophene | Fungi | Identified as a potential antifungal agent. | ias.ac.in |

| Thiophene (B33073) Carboxamides | A. baumannii, E. coli | A derivative with a 4-chlorophenyl substituent showed potent activity against drug-resistant strains. | frontiersin.org |

The benzothiophene scaffold is a component of various molecules investigated for their anticancer properties. ijpsjournal.comrsc.org Derivatives are frequently evaluated for their cytotoxic effects against a panel of human cancer cell lines. researchgate.netmdpi.com For example, chalcones synthesized from 3-aryl thiophene-2-carbaldehydes were tested for their antiproliferative activity against HCT-15 human colon cancer cells. researchgate.net One derivative in this series exhibited an IC50 value of 21 µg/mL, which was superior to the reference drug doxorubicin (B1662922) in that study. researchgate.net

In other research, benzothiophene acrylonitrile (B1666552) derivatives have shown potent growth inhibition, with some compounds registering GI50 values in the nanomolar range (10–100 nM). rsc.org The introduction of a bromine atom into benzofuran (B130515) derivatives, a related heterocyclic system, was found to increase cytotoxicity against cancer cell lines such as K562 (leukemia) and HeLa (cervix carcinoma). nih.gov This suggests that halogenation can be a key strategy for enhancing anticancer activity. nih.gov Thiophene carboxamide scaffolds have also emerged as promising anticancer agents, with derivatives showing significant cytotoxic effects against A375 (melanoma), HT-29 (colon), and MCF-7 (breast) cancer cell lines. mdpi.com

| Derivative Class | Cancer Cell Line(s) | Key Finding | Citation |

|---|---|---|---|

| 3-Aryl-thiophene-2-aryl/heteroaryl chalcones | HCT-15 (Colon) | Compound 5a showed an IC50 value of 21 µg/mL, indicating significant cytotoxic potential. | researchgate.net |

| Benzothiophene acrylonitrile derivatives | General cancer cell panel | Demonstrated potent growth inhibition with GI50 values in the 10-100 nM range. | rsc.org |

| Brominated benzofuran derivatives | K562 (Leukemia), HeLa (Cervix) | The presence of bromine increased cytotoxic activity against cancer cells. | nih.gov |

| Thiophene carboxamide derivatives | A375 (Melanoma), HT-29 (Colon), MCF-7 (Breast) | Exhibited significant and selective cytotoxic effects on cancer cells versus normal cells. | mdpi.com |

| Fluorinated 2-aryl benzothiazole (B30560) derivatives | MCF-7 (Breast) | Derivatives with hydroxyl groups showed potent activity, with GI50 values as low as 0.4 µM. | nih.gov |

Benzothiophene derivatives have been a focus of research for developing new nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles. rsc.orgnih.gov Substituted bromo-benzothiophene carboxamides have been shown to exhibit potent analgesic and anti-inflammatory responses, in some cases at lower concentrations than the classic NSAID ibuprofen. nih.gov The mechanism of action for these compounds involves the selective inhibition of cyclooxygenase-2 (COX-2) and the disruption of the prostaglandin-E2 dependent feedback loop that regulates COX-2 expression. nih.gov

In animal models, such as the carrageenan-induced rat paw edema test, derivatives of benzothiazole (a related sulfur-containing heterocycle) demonstrated significant anti-inflammatory effects. nih.gov For example, compounds 17c and 17i produced edema inhibition of up to 80% and 78%, respectively, three hours after administration. nih.gov Thiophene derivatives have also shown promise in reducing nociception in acetic acid-induced writhing tests and formalin tests in mice, suggesting both central and peripheral analgesic activity. researchgate.net

| Derivative Class | Test Model / Target | Key Finding | Citation |

|---|---|---|---|

| Bromo-benzothiophene carboxamides | COX-2 Enzyme | Acted as selective inhibitors of COX-2, reducing inflammation and nociception. | nih.gov |

| Benzothiazole derivatives (17c, 17i) | Carrageenan-induced rat paw edema | Inhibited edema by up to 80% and 78% respectively after 3 hours. | nih.gov |

| Thiophene derivative (6CN10) | Acetic acid-induced writhing (mice) | Significantly reduced the number of abdominal contortions, indicating antinociceptive activity. | researchgate.net |

| Benzothiazole Schiff's bases | Carrageenan-induced edema (rats) | Showed significant anti-inflammatory activity, though less potent than the standard drug indomethacin (B1671933). | silae.it |

| Thiophene derivatives | Analgesic activity models | Some compounds showed higher analgesic activity (PI values) than indomethacin and celecoxib. | researchgate.net |

Investigations of Biological Activity Spectrum

Enzyme Inhibition Potential and Kinase Inhibition Studies

Derivatives of the benzothiophene core structure are recognized for their potential as enzyme inhibitors, particularly targeting protein kinases. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. rsc.org This has driven the development of kinase inhibitors as therapeutic agents.

Benzothiophene derivatives have been investigated as multi-kinase inhibitors. For instance, a series of 5-hydroxybenzothiophene derivatives were synthesized and shown to be effective multi-target kinase inhibitors with significant anti-cancer effects. mdpi.comresearchgate.net One potent compound from this series, a hydrazide derivative (16b), displayed low IC50 values against several key kinases, including Clk4, DRAK1, haspin, Clk1, Dyrk1A, and Dyrk1B. researchgate.net Another study focused on developing benzothiophene inhibitors of MAPK-activated protein kinase 2 (MK2), a key player in inflammatory responses, demonstrating the scaffold's utility in creating targeted anti-inflammatory agents. orientjchem.org

The development of Fedratinib, a selective JAK2 inhibitor, involved a Buchwald reaction with 3-bromo-N-tert-butyl-benzenesulfonamide, highlighting the utility of bromo-substituted aromatic compounds in synthesizing kinase inhibitors. While not a direct derivative of this compound, this illustrates a synthetic strategy relevant to functionalizing such bromo-containing precursors.

Table 1: Kinase Inhibition by Benzothiophene Derivatives

| Compound/Derivative Class | Target Kinase(s) | Reported IC₅₀ Values | Reference |

|---|---|---|---|

| 5-Hydroxybenzothiophene Hydrazide (16b) | Clk4 | 11 nM | researchgate.net |

| DRAK1 | 87 nM | researchgate.net | |

| Haspin | 125.7 nM | researchgate.net | |

| Clk1 | 163 nM | researchgate.net | |

| Dyrk1B | 284 nM | researchgate.net | |

| Dyrk1A | 353.3 nM | researchgate.net | |

| Dacomitinib (pan-ErbB inhibitor) | EGFR | 6 nM | |

| ERBB2 | 45.7 nM | ||

| ERBB4 | 73.7 nM | ||

| Fedratinib (JAK2 inhibitor) | JAK2 | 3 nM | |

| Fostamatinib (Syk inhibitor) | Syk | 41 nM | |

| Benzothiophene-chalcone hybrid (5f) | Acetylcholinesterase (AChE) | 1.10 µM | mdpi.com |

This table presents a selection of kinase and enzyme inhibition data for various benzothiophene derivatives to illustrate the potential of the scaffold. IC₅₀ values represent the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity.

Antioxidant Properties

Compounds capable of counteracting oxidative stress are of significant interest for preventing and treating diseases where reactive oxygen species (ROS) play a pathogenic role. The benzothiophene scaffold has been incorporated into molecules designed to exhibit antioxidant activity.

Studies have shown that various benzothiophene derivatives possess the ability to scavenge free radicals. ijpsjournal.com For example, a series of novel tetrahydrobenzo[b]thiophene derivatives were synthesized and evaluated for their total antioxidant capacity (TAC). researchgate.net The findings revealed that several compounds demonstrated significant antioxidant potency, comparable to the standard ascorbic acid, suggesting their potential as drugs for oxidative stress-related diseases. researchgate.net

In a separate study, nine novel benzothiophene derivatives were synthesized and screened for their antioxidant capabilities in vitro. nih.gov The most potent compounds, including p-fluoro and p-bromo benzothiophene derivatives, were subsequently shown to protect against radiation-induced oxidative stress in rat brains. nih.gov This highlights the potential role of halogen substitution, including bromine, in modulating the antioxidant and anti-inflammatory effects of this class of compounds. Research on bromophenol derivatives has also demonstrated effective scavenging of DPPH• and ABTS•+ radicals, with some derivatives showing lower IC₅₀ values (indicating higher potency) than standard antioxidants like BHA and BHT. nih.gov This suggests that the presence of a bromo-substituent on an aromatic ring can contribute positively to antioxidant activity.

Table 2: Antioxidant Activity of Benzothiophene and Related Derivatives

| Compound/Derivative | Assay | IC₅₀ Value | Reference |

|---|---|---|---|

| Benzylic Bromophenol Derivative (1) | DPPH Radical Scavenging | 19.84 µM | nih.gov |

| Benzylic Bromophenol Derivative (25) | ABTS•+ Scavenging | 9.36 µg/mL | nih.gov |

| Benzylic Bromophenol Derivative (26) | ABTS•+ Scavenging | 9.49 µg/mL | nih.gov |

| Methanol extract of L. leucocephala | DPPH Radical Scavenging | 51.53 ± 0.40 µg/mL | researchgate.net |

This table showcases the antioxidant potential of various compounds, including bromo-substituted aromatics, to provide context for the potential of 3-bromo-1-benzothiophene (B1266177) derivatives. IC₅₀ is the concentration of the substance that causes 50% loss of activity (e.g., scavenging of radicals).

Exploration of Other Pharmacological Targets (e.g., Antidiabetic, Neuroprotective, Anticonvulsant, Antimalarial, Anti-HIV, Estrogen Receptor Modulation)

The structural versatility of benzothiophene allows for its derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. ijpsjournal.com

Neuroprotective and Anticonvulsant Activity: Benzothiophene derivatives have shown promise in the context of neurological disorders. Some have been developed as neuroprotective agents, for instance, by acting as selective estrogen receptor modulators (SERMs) that protect neurons from oxygen-glucose deprivation. nih.gov Another study demonstrated that certain benzothiophene derivatives could act as protectors against cranial irradiation-induced neuroinflammation. nih.gov Furthermore, the benzothiophene scaffold is a key feature in compounds designed for anticonvulsant activity. ijpsjournal.com Research on spiro[benzothiophene-thiazolidine]-dione derivatives, which incorporate the benzothiophene core, has identified compounds with significant anticonvulsant properties. orientjchem.orgresearchgate.net The thiophene ring is a known pharmacophoric fragment in several anticonvulsant compounds. nih.gov

Estrogen Receptor Modulation: The benzothiophene core is famously present in Raloxifene, a selective estrogen receptor modulator (SERM). This class of drugs can exhibit either estrogenic or anti-estrogenic effects in different tissues. Research has explored other benzothiophene-based SERMs for their neuroprotective effects, which were found to be mediated through a novel GPR30-dependent mechanism, independent of classical estrogen receptors (ERα and ERβ).

Antimalarial and Antimicrobial Activity: The benzothiophene scaffold has also been explored for activity against infectious diseases. Studies on benzothiophene derivatives have revealed activity against chloroquine-sensitive strains of Plasmodium falciparum, the parasite responsible for malaria. orientjchem.org Additionally, 3-halobenzo[b]thiophene derivatives have been synthesized and tested for their antibacterial and antifungal activities, with some cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes showing potent activity against Gram-positive bacteria and yeast. nih.gov

Antidiabetic Potential: Benzothiophene derivatives have been investigated as inhibitors of sodium-glucose co-transporter 2 (SGLT2), a target for managing type 2 diabetes. C-glucosides containing a benzothiophene moiety have been shown to be effective and specific SGLT2 inhibitors, capable of lowering blood glucose levels. rsc.org

Structure-Activity Relationship (SAR) Elucidation and Ligand Design

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, guiding the design of more potent and selective drug candidates. For benzothiophene derivatives, SAR studies have revealed key structural features that govern their biological activities.

In the context of anticonvulsant activity, SAR studies of pyrrolidine-2,5-dione derivatives have shown that combining a thiophene ring with the pyrrolidine-2,5-dione core can lead to compounds with a broad spectrum of activity. nih.gov For spiro-benzothiophene derivatives, the nature of the aryl substituent on the thiazolidinone ring plays a crucial role in determining their anticonvulsant potency. orientjchem.org General SAR principles for anticonvulsants often point to the importance of a hydrophobic domain, a hydrogen-bonding domain, and an electron-donor moiety, features that can be readily incorporated into the benzothiophene framework. orientjchem.orgfirsthope.co.in

For kinase inhibition, SAR studies guide the modification of the benzothiophene scaffold to achieve selectivity and potency. For example, in the development of MK2 inhibitors, introducing diversity at the C-7 position of a related thieno[3,2-f]quinoline ring was a key strategy. orientjchem.org

In the design of molecules for neurodegenerative diseases like Alzheimer's, the benzothiophene scaffold has been used to create cholinesterase inhibitors. SAR studies on benzothiophene-chalcone hybrids revealed that the substitution pattern on the phenyl rings significantly influences their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

Applications in Materials Science Research

The fused aromatic ring system of benzothiophene provides excellent electronic properties, making it an attractive building block for advanced organic materials. The ability to functionalize the core, as with this compound, allows for the tuning of these properties for specific applications in electronics and polymer science.

Organic Semiconductors and Optoelectronic Devices

Benzothiophene derivatives, particularly those based on the acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT) structure, are among the top-performing organic semiconductors for organic field-effect transistors (OFETs). acs.org The rigid, planar structure and appropriate spatial distribution of the highest occupied molecular orbital (HOMO) facilitate effective intermolecular orbital overlap, which is crucial for efficient charge transport. acs.orgsemanticscholar.org

Researchers have synthesized numerous BTBT derivatives and demonstrated their high charge carrier mobilities. mdpi.comacs.org For example, 2,7-diphenyl-BTBT (DPh-BTBT) has shown mobilities up to 2.0 cm² V⁻¹ s⁻¹, while other derivatives exhibit even higher values. acs.orgsemanticscholar.org The introduction of different functional groups allows for the modification of solubility for solution-processing and the tuning of molecular packing in the solid state, which directly impacts device performance. mdpi.combohrium.com For instance, the introduction of a hexylphenyl group onto the BTBT core was shown to induce liquid crystal phases, leading to a high hole mobility of 4.6 cm² V⁻¹ s⁻¹ in a polycrystalline thin-film transistor. rsc.org These high-performance materials are being explored for use in flexible circuits, all-printed transistor arrays, and other advanced electronic applications. acs.org

Table 3: Performance of Benzothiophene-Based Organic Field-Effect Transistors (OFETs)

| Semiconductor Material | Processing Method | Hole Mobility (µh) | Reference |

|---|---|---|---|

| 2,7-Diphenyl-BTBT (DPh-BTBT) | Vapor-deposited | up to 2.0 cm² V⁻¹ s⁻¹ | acs.orgsemanticscholar.org |

| Dialkyl-BTBTs (Cn-BTBTs) | Solution-processed | > 1.0 cm² V⁻¹ s⁻¹ | semanticscholar.org |

| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | - | > 3.0 cm² V⁻¹ s⁻¹ | semanticscholar.org |

This table summarizes the charge transport properties of several high-performance organic semiconductors based on the benzothiophene scaffold.

Functional Polymers and Advanced Material Fabrication

The benzothiophene moiety can be incorporated into the backbone of conjugated polymers to create materials with tailored optoelectronic properties for applications such as organic photovoltaics (OPVs) and light-emitting diodes (LEDs). rsc.orgresearchgate.net The synthesis of these polymers often involves cross-coupling reactions, such as Suzuki or Stille polycondensation, where bromo-substituted monomers are key starting materials. rsc.orgrsc.org

For example, conjugated copolymers based on benzo[1,2-b:4,5-b′]-dithiophene (a larger, related fused thiophene system) and 3-hexylthiophene (B156222) have been synthesized. rsc.orgresearchgate.net These polymers can be functionalized with side chains, such as nucleobases, to direct their self-assembly through hydrogen bonding, which in turn influences their charge transport and optical properties. rsc.org Electrochemical polymerization is another strategy used to create conjugated polymers from dibenzothiophene (B1670422) and thiophene units, allowing for the progressive extension of the polymer's conjugation length and tuning of its electrochromic properties. frontiersin.org The development of new thiophene-based polymers, including those containing benzo[d]thiazole heterocycles or cyano-group substituents, continues to expand the library of functional materials available for optoelectronic applications. researchgate.netresearchgate.net

Table of Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 2,7-diphenyl-BTBT (DPh-BTBT) | |

| acs.orgBenzothieno[3,2-b] acs.orgbenzothiophene (BTBT) | |

| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | |

| Fedratinib | |

| 3-bromo-N-tert-butyl-benzenesulfonamide | |

| Raloxifene | |

| Ascorbic acid | |

| Butylated hydroxyanisole (BHA) | |

| Butylated hydroxytoluene (BHT) | |

| Acetylcholinesterase (AChE) | |

| Butyrylcholinesterase (BChE) | |

| Benzo[1,2-b:4,5-b′]-dithiophene (BDT) | |

| 3-hexylthiophene |

Applications in Environmental Science Research